molecular formula C12H11ClN4O2S B166430 Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide CAS No. 137927-75-4

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide

Cat. No. B166430
M. Wt: 310.76 g/mol
InChI Key: WRMHKXIWDZVDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide, commonly known as CPIT-hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIT-hydrazide is a hydrazide derivative of pyrimidine and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of CPIT-hydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis pathway.

Biochemical And Physiological Effects

CPIT-hydrazide has been shown to have biochemical and physiological effects. Studies have suggested that it can induce apoptosis, inhibit cell cycle progression, and decrease the expression of proteins involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to reduce the growth of M. tuberculosis and inhibit the formation of biofilms.

Advantages And Limitations For Lab Experiments

CPIT-hydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to its use. CPIT-hydrazide is unstable in acidic and basic solutions and requires careful handling. It is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for the research on CPIT-hydrazide. One direction is to investigate its potential as a therapeutic agent for cancer, tuberculosis, and fungal infections. Another direction is to explore its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper. Further studies are also needed to fully understand the mechanism of action of CPIT-hydrazide and its biochemical and physiological effects.
In conclusion, CPIT-hydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPIT-hydrazide in various fields.

Synthesis Methods

CPIT-hydrazide can be synthesized using various methods, including the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine monohydrate in the presence of ethanol. The synthesis of CPIT-hydrazide has also been achieved using microwave irradiation.

Scientific Research Applications

CPIT-hydrazide has shown potential in various scientific research applications. It has been studied for its anticancer, antitubercular, and antifungal activities. CPIT-hydrazide has also been investigated for its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper.

properties

CAS RN

137927-75-4

Product Name

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanylacetohydrazide

InChI

InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-11-5-12(16-7-15-11)20-6-10(18)17-14/h1-5,7H,6,14H2,(H,17,18)

InChI Key

WRMHKXIWDZVDJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl

Other CAS RN

137927-75-4

synonyms

((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide

Origin of Product

United States

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